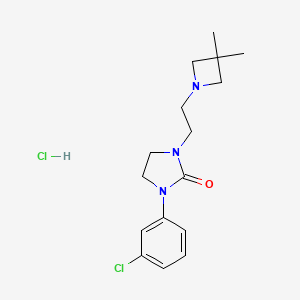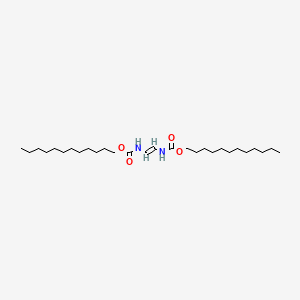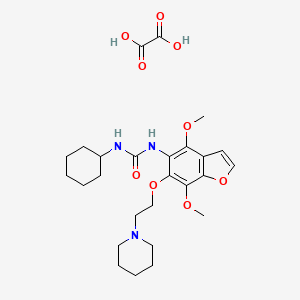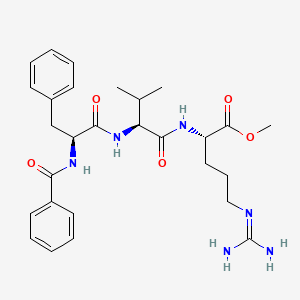
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with trimethyl and trimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones and amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Aplicaciones Científicas De Investigación
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a drug candidate for treating various diseases, given its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and the pathways involved in its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl substitution.
2,4,5-Trimethoxyphenethylamine: Another phenethylamine isomer with trimethoxy groups at different positions.
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine: The compound itself, highlighting its unique piperidine ring structure compared to other phenethylamines.
Uniqueness
This compound stands out due to its piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73608-63-6 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H27NO3/c1-12-8-14(19(4)11-18(12,2)3)13-9-15(20-5)17(22-7)16(10-13)21-6/h9-10,14H,1,8,11H2,2-7H3 |
Clave InChI |
MYLNDKPXDOIOSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(CC1=C)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)


![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
